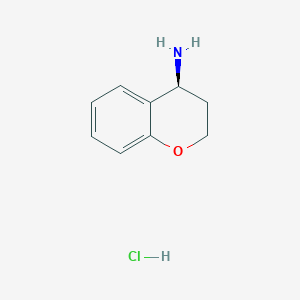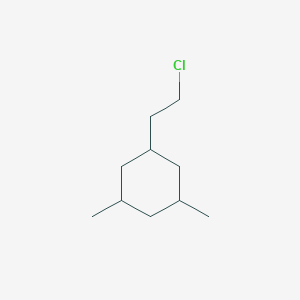
1-(2-Chloroethyl)-3,5-dimethylcyclohexane
Overview
Description
1-(2-Chloroethyl)-3,5-dimethylcyclohexane is a chemical compound with a molecular formula of C9H15Cl. It belongs to the class of cycloalkanes and is a versatile compound with a variety of applications. This compound is used in the synthesis of various compounds and has been used in a variety of scientific research applications. In
Scientific Research Applications
Molecular Structure and Insecticidal Activity : A compound closely related to "1-(2-Chloroethyl)-3,5-dimethylcyclohexane," identified as 2,4,5-trichloro-1-chloroethyl-1,5-dimethylcyclohexane, was studied for its molecular structure. It exhibits insecticidal activity, which highlights its potential application in pest control (Rivera, Manríquez, & Wittke, 1998).
Asymmetric Synthesis Applications : The asymmetric synthesis of 1,2-diamino-4,5-dimethylcyclohexanes, which bear structural similarities to "1-(2-Chloroethyl)-3,5-dimethylcyclohexane," was achieved using zirconium-catalyzed reductive cyclization. This process is significant in the synthesis of complex organic molecules (Grepioni et al., 1999).
Electrophilic Iodination Agent : In a study exploring electrophilic iodination agents, 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione was used for selectively iodinating electron-rich aromatics. This research indicates potential applications in synthetic chemistry, particularly in the synthesis of α-iodinated carbonyl compounds (Martinez-Erro et al., 2017).
Study on Hydrogen Molecule Detachment : Research on 1,2-dimethylcyclohexane, a compound structurally related to "1-(2-Chloroethyl)-3,5-dimethylcyclohexane," revealed insights into hydrogen molecule detachment processes in ionizing radiation. This has implications in understanding radiation-induced chemical reactions (Sakurai, Shiotani, & Ichikawa, 1999).
Conformational Equilibria Measurement : Another study used derivatives of 1-methyl-1-chlorocyclohexane, similar to "1-(2-Chloroethyl)-3,5-dimethylcyclohexane," to derive reliable estimates of NMR chemical shifts. This research contributes to the field of NMR spectroscopy and molecular structure determination (Carr, Robinson, & Tchen, 1987).
properties
IUPAC Name |
1-(2-chloroethyl)-3,5-dimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Cl/c1-8-5-9(2)7-10(6-8)3-4-11/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLYUSFVDOKLGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)CCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-3,5-dimethylcyclohexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425282.png)
![1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1425283.png)
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1425285.png)
![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea](/img/structure/B1425286.png)
![3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1425287.png)
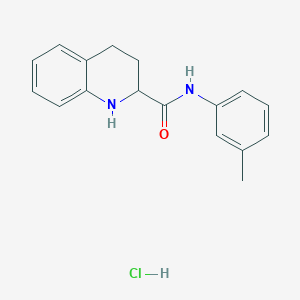
![2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B1425289.png)
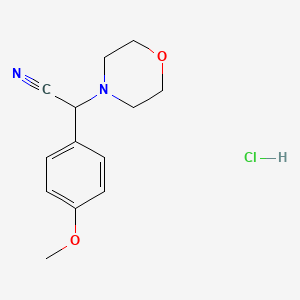
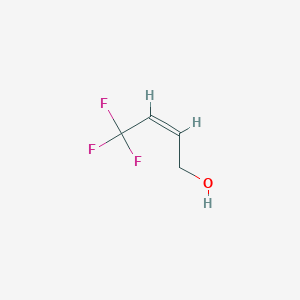
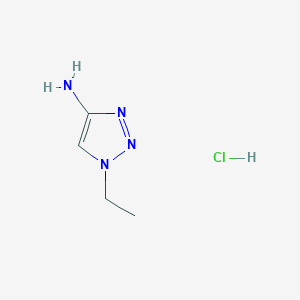
![N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425295.png)
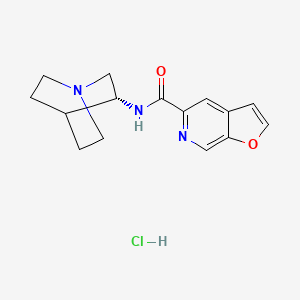
![3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B1425303.png)
